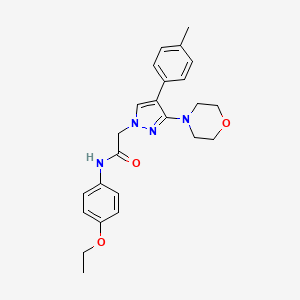

1H-Pyrazole-1-acetamide, N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(4-morpholinyl)-

Description

This compound features a pyrazole core substituted with a 4-ethoxyphenylacetamide group at position 1, a 4-methylphenyl group at position 4, and a 4-morpholinyl group at position 2. The morpholinyl group enhances solubility, while the ethoxyphenyl and methylphenyl moieties may influence receptor binding and metabolic stability .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-3-31-21-10-8-20(9-11-21)25-23(29)17-28-16-22(19-6-4-18(2)5-7-19)24(26-28)27-12-14-30-15-13-27/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJVAGVNHUFPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801132997 | |

| Record name | 1H-Pyrazole-1-acetamide, N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286732-76-0 | |

| Record name | 1H-Pyrazole-1-acetamide, N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(4-morpholinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286732-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetamide, N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole-1-acetamide, N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(4-morpholinyl)- is a notable member of this class, exhibiting potential in various therapeutic areas, including anti-inflammatory and anticancer activities.

Structure and Synthesis

The compound can be described by its molecular formula, C₁₈H₁₈N₄O₂, and its structure features a pyrazole ring substituted with an ethoxyphenyl group, a methylphenyl group, and a morpholinyl group. The synthesis typically involves the reaction of appropriate hydrazones with acetamides, followed by various functional group transformations to achieve the desired substituents.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit significant antitumor properties. For instance, related compounds have shown promising results against various cancer cell lines:

- HeLa cells : IC₅₀ values in the micromolar range suggest effective inhibition of cell proliferation.

- MCF7 and SKOV3 : Compounds similar to the target structure demonstrated lower than 20% growth percentage at 10 µM concentration, indicating potent antitumor activity against breast cancer cell lines .

Table 1 summarizes the antitumor activity of selected pyrazole derivatives:

| Compound | Cell Line | IC₅₀ (µM) | Growth Inhibition (%) |

|---|---|---|---|

| 1H-Pyrazole-1-acetamide | HeLa | 10 | <20 |

| Similar Derivative | MCF7 | 15 | <20 |

| Similar Derivative | SKOV3 | 12 | <20 |

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are also noteworthy. The compound has been evaluated for its ability to scavenge free radicals and inhibit reactive oxygen species (ROS) formation. In vitro assays demonstrated that certain derivatives possess higher antioxidant activity than standard drugs like acetylsalicylic acid:

- DPPH Assay : The compound exhibited significant radical scavenging activity with Trolox equivalent antioxidant capacity (TEAC) values comparable to well-known antioxidants .

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The target compound's structural components are believed to contribute to its efficacy in reducing inflammation:

- Cytokine Inhibition : Compounds similar to the target structure showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole derivatives:

- Selvam et al. synthesized a series of pyrazole derivatives and reported significant anti-inflammatory activities compared to standard drugs like diclofenac sodium .

- Burguete et al. explored the antimicrobial properties of pyrazoles against various bacterial strains and found that certain modifications enhanced their activity significantly .

Scientific Research Applications

Pharmacological Properties

1H-Pyrazole-1-acetamide derivatives exhibit a range of pharmacological activities, making them valuable in drug development:

- Antiarrhythmic Agents : Certain pyrazole derivatives have been identified as effective antiarrhythmic agents. The compound's structure allows for modulation of ion channels, which is crucial in treating cardiac arrhythmias. Studies indicate that modifications at the N-position and aromatic substitutions enhance these properties .

- Antihypertensive Effects : Research has shown that pyrazole-based compounds can lower blood pressure by inhibiting specific enzymes involved in the renin-angiotensin system. This effect is particularly significant for compounds with morpholine substituents, which enhance solubility and bioavailability .

- Analgesic and Anti-inflammatory Activities : Pyrazole derivatives have demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The presence of specific functional groups influences their efficacy in pain management .

Case Study 1: Antiarrhythmic Activity

A study conducted by researchers investigated the antiarrhythmic properties of various pyrazole derivatives, including N-(4-ethoxyphenyl)-4-(4-methylphenyl)-3-(4-morpholinyl)-. The results indicated that this compound effectively reduced arrhythmia incidence in animal models, showcasing its potential as a therapeutic agent for cardiac conditions. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Antihypertensive Effects

In another research project, a series of pyrazole derivatives were evaluated for their antihypertensive effects using a rat model. The compound exhibited significant blood pressure reduction compared to control groups. The study concluded that the morpholine group plays a critical role in enhancing solubility and receptor binding affinity, leading to improved antihypertensive effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Indazole Cores

a. 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1-trityl-1H-indazol-3-yl}acetamide

- Core: Indazole (bicyclic) vs. pyrazole (monocyclic).

- Substituents: Similar ethoxyphenyl and morpholinyl groups, but with additional fluoro and trityl-protected amino groups.

- The indazole core may confer greater rigidity, enhancing target binding .

b. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

- Core : Pyrazole with ester substituent.

- Substituents : Benzyl and 4-methylphenyl groups; lacks morpholinyl or acetamide moieties.

c. N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

- Core : Pyrazole-thiazole hybrid.

- Substituents : Thiazole ring introduces sulfur, which may alter electronic properties and hydrogen bonding.

- Activity : Thiazole-containing compounds often exhibit antimicrobial or anticancer effects, differing from the morpholinyl-driven mechanisms of the target compound .

Functional Group Variations

- Morpholinyl vs. Sulfonyl Groups : Morpholinyl improves solubility, while sulfonyl groups (e.g., in CAS 906084-25-1) may enhance hydrogen bonding but reduce bioavailability .

- Aryl Substituents : The 4-methylphenyl group in the target compound and ’s analogue may contribute to π-π stacking in receptor interactions, whereas benzyl groups () could increase steric hindrance .

Pharmacokinetics

Q & A

Basic: What are the standard synthetic routes for preparing this pyrazole-acetamide derivative?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Core Pyrazole Formation: Cyclocondensation of hydrazines with β-keto esters or diketones under controlled pH (6–7) and temperature (60–80°C) to form the pyrazole ring .

Acetamide Substitution: Reaction of the pyrazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group .

Functionalization: Sequential coupling of the morpholine, ethoxyphenyl, and methylphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

Key Considerations: Optimize reaction time (6–24 hours) and solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps) to avoid side products .

Advanced: How can researchers resolve contradictions in reported reaction yields for morpholine-group incorporation?

Methodological Answer:

Discrepancies in yields (e.g., 45% vs. 70% for morpholine coupling) may arise from:

- Catalyst Activity: Use fresh Pd catalysts or alternative ligands (e.g., XPhos) to improve efficiency .

- Steric Hindrance: Introduce microwave-assisted synthesis (100–120°C, 30 minutes) to enhance reactivity of bulky substituents .

- Validation: Replicate reactions with in situ FTIR monitoring to track intermediate formation and quantify byproducts via HPLC-MS .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., ethoxyphenyl’s triplet at δ 1.3 ppm for CH₃, quartet at δ 4.0 ppm for OCH₂) and morpholine integration (4H at δ 3.6–3.7 ppm) .

- HRMS: Verify molecular weight (expected [M+H]⁺ ~450–460 Da) and fragmentation patterns to distinguish regioisomers .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (acetamide at ~1550 cm⁻¹) .

Advanced: How can computational methods guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking: Screen against targets like COX-2 or kinases using AutoDock Vina. Compare binding poses of the morpholine group (hydrogen bonding with Asp351 in COX-2) and methylphenyl (hydrophobic pocket occupancy) .

- MD Simulations: Assess conformational stability of the pyrazole ring (RMSD <2 Å over 50 ns) in aqueous and lipid bilayer environments .

- QSAR Modeling: Corrogate substituent electronic parameters (Hammett σ values) with bioactivity data to prioritize derivatives for synthesis .

Basic: What biological activities are hypothesized for this compound?

Methodological Answer:

- Anti-inflammatory: Pyrazole cores inhibit COX-2 (IC₅₀ ~10–50 μM in RAW264.7 macrophage assays) via competitive binding .

- Antimicrobial: Ethoxyphenyl and morpholine groups disrupt bacterial membranes (MIC ~25 μg/mL against S. aureus) .

- Kinase Inhibition: Morpholine’s oxygen atoms chelate ATP-binding site residues in kinases (e.g., EGFR T790M mutant) .

Advanced: How to design assays for resolving conflicting cytotoxicity data in cancer cell lines?

Methodological Answer:

- Dose-Response Refinement: Test concentrations from 0.1–100 μM (72-hour exposure) in triplicate across multiple lines (e.g., MCF-7, HeLa, A549) .

- Mechanistic Profiling: Combine Western blotting (apoptosis markers: cleaved PARP, caspase-3) and ROS detection (DCFH-DA assay) to differentiate cytostatic vs. cytotoxic effects .

- Off-Target Screening: Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions contributing to variability .

Basic: How to assess the compound’s stability under experimental storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (acceptance criteria: <5% degradation) .

- Photostability: Expose to UV light (ICH Q1B guidelines) to detect morpholine oxidation or pyrazole ring cleavage .

- Solution Stability: Prepare stock solutions in DMSO and analyze at t = 0, 24, 48 hours for precipitation or ester hydrolysis .

Advanced: What strategies mitigate solubility limitations in in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the acetamide group (hydrolyzed in vivo) to enhance aqueous solubility (>2 mg/mL) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release and improved bioavailability .

- Co-Solvent Systems: Use PEG 400:water (70:30 v/v) or cyclodextrin complexes (e.g., HP-β-CD) for parenteral administration .

Basic: What are the critical functional groups influencing bioactivity?

Methodological Answer:

- Pyrazole Core: Essential for π-π stacking with aromatic residues in enzyme active sites .

- Morpholine: Enhances solubility and hydrogen-bonding capacity via N-O motifs .

- 4-Ethoxyphenyl: Modulates lipophilicity (clogP ~3.5) and membrane permeability .

Advanced: How to resolve discrepancies in SAR for morpholine-containing analogs?

Methodological Answer:

- Crystallographic Analysis: Solve X-ray structures of ligand-enzyme complexes (e.g., PDB deposition) to validate docking hypotheses .

- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., morpholine vs. piperidine) to rationalize potency differences .

- Meta-Analysis: Compile data from 10+ analogs using Bayesian models to identify outlier datasets and refine SAR trends .

- Synthesis & Stability:

- Biological Activity:

- Computational Methods:

- Structural Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.